Positional Oxetane Isomerism Drives Divergent Biological Target Affinity in IDH1 Mutant Inhibitor Scaffolds
In the isoxazole-based IDH1 mutant inhibitor series disclosed in US10040791, the 5-(2-methyloxetan-2-yl) substitution on the isoxazole core (Example 77) produced an IC50 of 8 nM against IDH1 R132H and 94 nM against IDH1 R132C, whereas the 5-(2-fluoropropan-2-yl) analog (Example 50) exhibited an IC50 of 104 nM against the same R132H target . This 13-fold difference demonstrates that the 2-methyloxetan-2-yl group is not simply interchangeable with other sterically similar alkyl substituents; its specific geometry and polarity contribute to target engagement. The lithium(1+) 2-fluoro-5-(2-methyloxetan-2-yl)benzoate serves as a direct precursor to the benzoic acid building block required for constructing this privileged oxetane-bearing pharmacophore.
| Evidence Dimension | Inhibitory potency against recombinant IDH1 R132H mutant enzyme |
|---|---|
| Target Compound Data | IC50 = 8 nM (for the final isoxazole compound bearing the 5-(2-methyloxetan-2-yl) group, Example 77) |
| Comparator Or Baseline | IC50 = 104 nM (for the 5-(2-fluoropropan-2-yl) analog, Example 50) |
| Quantified Difference | Approximately 13-fold higher potency for the oxetane-containing compound (8 nM vs. 104 nM) |
| Conditions | Enzymatic assay at pH 7.5, 25 °C (Example 50) and 2 °C (Example 77); recombinant IDH1 R132H protein expressed in E. coli pET24b(+) vector system |
Why This Matters
For medicinal chemistry teams synthesizing IDH1 inhibitor candidates, procuring the oxetane-containing building block (or its lithium salt) directly enables access to a chemotype with significantly higher target potency than the structurally analogous fluoroalkyl series, reducing the need for late-stage diversification and structure-activity relationship (SAR) exploration.
- [1] BindingDB Entry BDBM278615 & BDBM278588. US10040791 (Daiichi Sankyo). IC50 data for Example 77 (8 nM IDH1 R132H) and Example 50 (104 nM IDH1 R132H). View Source
